



Application Notes and Protocols for Copper Glycinate in Animal Nutrition Studies

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Compound of Interest		
Compound Name:	Copper glycinate	
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These application notes provide a comprehensive overview of the experimental use of **copper glycinate** in animal nutrition. This document details experimental protocols, presents quantitative data from various studies, and illustrates relevant biological pathways and experimental workflows. **Copper glycinate**, a chelated form of copper, is increasingly utilized in animal feed to enhance bioavailability, support optimal health, and improve performance metrics compared to inorganic copper sources like copper sulfate.[1]

Quantitative Data Summary

The following tables summarize key performance indicators from animal nutrition studies comparing **copper glycinate** with other copper sources.

Table 1: Performance of Swine Supplemented with Copper Glycinate vs. Copper Sulfate



Parameter	Control (No added Cu)	Copper Sulfate (5 mg/kg)	Copper Glycinate (5 mg/kg)	Copper Glycinate (20 mg/kg)	Reference
Average Daily Gain (ADG) (g/day)	850	880	890	910	[1]
Feed Conversion Ratio (FCR)	2.8	2.7	2.65	Not Reported	[1]
Copper Digestibility (%)	Not Reported	Lower	Higher	Not Reported	[2]
Fecal Copper Content	Not Reported	Higher	Lower	Not Reported	[2][3]

A study on weaned pigs showed that those fed with 120 mg/kg of **copper glycinate** or a combination of 60 mg/kg each of **copper glycinate** and copper sulfate had increased ADG compared to pigs fed 120 mg/kg of copper sulfate or 60 mg/kg of **copper glycinate** alone.[4]

Table 2: Performance and Health Indicators in Beef Steers



Parameter	Control (No supplemental Cu)	Copper Sulfate (5 or 10 mg/kg DM)	Copper Glycinate (5 or 10 mg/kg DM)	Reference
Relative Bioavailability (%)	Not Applicable	100 (Standard)	115 (Not statistically different)	[5]
Final Liver Cu (mg/kg DM)	Lower than supplemented groups	No significant difference from Cu-Gly	No significant difference from CuSO4	[5]
Average Daily Gain (ADG)	No significant difference	No significant difference	No significant difference	[6][5]
Dry Matter Intake (DMI)	No significant difference	No significant difference	No significant difference	[6][5]

In a study with high dietary antagonists (sulfur and molybdenum), the relative bioavailability of **copper glycinate** was found to be 82% compared to copper sulfate based on liver copper concentrations.[7]

Table 3: Performance of Poultry Supplemented with Copper Glycinate

Parameter	Copper Sulfate	Copper Glycinate	Reference
Body Weight Gain (BWG)	Lower	Significantly Higher	[8]
Feed Utilization	Lower	Significantly Higher	[8]
Cholesterol in Breast Meat	Higher	Significantly Lower	[9]
Iron in Breast Meat	Lower	Significantly Higher	[9]

Supplementation with **copper glycinate** in laying hens has been shown to linearly increase egg production and egg mass.[10]



Experimental Protocols

Detailed methodologies for key experiments involving **copper glycinate** are outlined below.

Relative Bioavailability Study in Beef Steers

This protocol is designed to determine the relative bioavailability of **copper glycinate** compared to a standard inorganic source like copper sulfate, particularly in the presence of dietary antagonists.

Objective: To evaluate the bioavailability of copper from **copper glycinate** relative to copper sulfate in growing beef steers.

Materials:

- 60 growing beef steers (e.g., Angus-cross), blocked by body weight.[11]
- Basal diet low in copper and supplemented with antagonists (e.g., 0.3% sulfur and 2 mg/kg DM molybdenum).
- Copper supplements: Copper sulfate (CuSO₄) and Copper glycinate (CuGly).
- Equipment for feed mixing, individual animal feeding (e.g., GrowSafe feed bunks), blood collection, and liver biopsy.[11]
- Analytical equipment for mineral analysis (e.g., ICP-OES or ICP-MS).[11]

Procedure:

- Acclimation Period: Acclimate steers to the basal diet for a period of 14 days.
- Initial Sampling (Day 0): Collect initial blood and liver biopsy samples from all steers to determine baseline copper status.[11]
- Treatment Allocation: Randomly assign steers to one of the following dietary treatment groups (example based on literature):
 - Control: Basal diet with no supplemental copper.



- CuSO₄ Group 1: Basal diet + 5 mg supplemental Cu/kg DM from CuSO₄.
- CuSO₄ Group 2: Basal diet + 10 mg supplemental Cu/kg DM from CuSO₄.
- CuGly Group 1: Basal diet + 5 mg supplemental Cu/kg DM from CuGly.
- CuGly Group 2: Basal diet + 10 mg supplemental Cu/kg DM from CuGly.
- Experimental Period: Feed the respective diets for 90 days. Monitor and record individual feed intake daily.[11]
- Final Sampling (Day 90): Collect final blood and liver biopsy samples from all steers.[11]
- Sample Analysis:
 - Dry and acid digest feed and liver samples.[11]
 - Analyze copper concentrations in feed, plasma, and liver samples using ICP-OES or ICP-MS.[11][12]
- Data Analysis:
 - Use the slope-ratio assay method to determine relative bioavailability.[1]
 - Regress final liver copper concentrations on supplemental copper intake for each source,
 using initial liver copper as a covariate.[11]
 - The relative bioavailability of CuGly is calculated as (slope of CuGly / slope of CuSO₄) x
 100.

Growth Performance Trial in Weaned Pigs

This protocol outlines a typical growth performance study to evaluate the efficacy of **copper glycinate** as a feed additive in swine.

Objective: To assess the effect of **copper glycinate** on the growth performance, nutrient digestibility, and physiological parameters of weaned pigs.

Materials:



- A cohort of newly weaned pigs (e.g., 384 pigs), allotted to pens.[4]
- Basal diet formulated to meet nutritional requirements, except for copper.[1]
- Copper supplements: Copper sulfate (CuSO₄) and Copper glycinate (Cu-Gly).
- Metabolic crates for digestibility studies.
- Equipment for blood collection and analysis.

Procedure:

- Acclimation Period: Allow pigs to acclimate to the new environment and a common basal diet for 7 days.
- Treatment Allocation: Randomly assign pens of pigs to dietary treatments. Example treatments:[4]
 - Control: Basal diet with 120 mg/kg Cu from CuSO₄.
 - Cu-Gly 1: Basal diet with 60 mg/kg Cu from Cu-Gly.
 - Cu-Gly 2: Basal diet with 120 mg/kg Cu from Cu-Gly.
 - Combination: Basal diet with 60 mg/kg Cu from CuSO₄ + 60 mg/kg Cu from Cu-Gly.
- Feeding and Monitoring: Provide ad libitum access to feed and water for the experimental period (e.g., 42 days).[4]
 - Record body weight at the beginning and end of the trial.
 - Monitor and record daily feed intake per pen.
 - Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
- Digestibility and Blood Analysis (Optional):



- During a specific period (e.g., last 2 weeks), house a subset of pigs in metabolic crates to collect feces and urine for nutrient digestibility analysis.
- Collect blood samples at the end of the trial to analyze hematological and plasma biochemical parameters.
- Data Analysis: Analyze performance data using appropriate statistical models (e.g., ANOVA) to compare treatment groups.

Analytical Methods

Accurate quantification of copper in various matrices is crucial for these studies.

3.1. Sample Preparation:

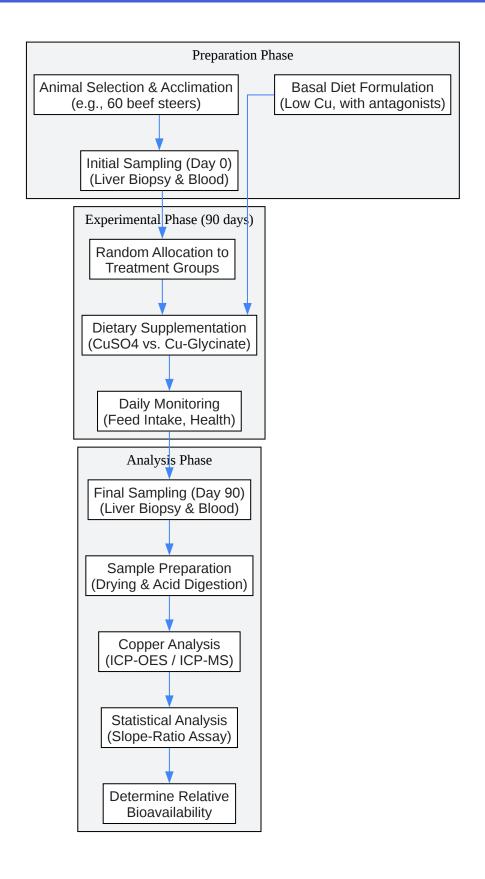
- Feed and Tissues (Liver): Samples are dried in a forced-air oven until a constant weight is achieved. The dried samples are then ground and subjected to acid digestion using trace mineral grade nitric acid.[11]
- Blood: Collect blood in tubes with an appropriate anticoagulant (for plasma) or no additive (for serum). Centrifuge to separate plasma or serum.

3.2. Copper Quantification:

- Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass
 Spectrometry (ICP-MS): These are the preferred methods for accurate determination of
 copper concentrations in digested feed, tissue, and plasma/serum samples due to their high
 sensitivity and specificity.[11][12]
- Atomic Absorption Spectrophotometry (AAS): An alternative method for copper quantification.[1]
- Spectrophotometry: A colorimetric method that can also be used for determining copper in animal tissues.[13]

Visualizations: Workflows and Pathways Experimental Workflow for Bioavailability Studies



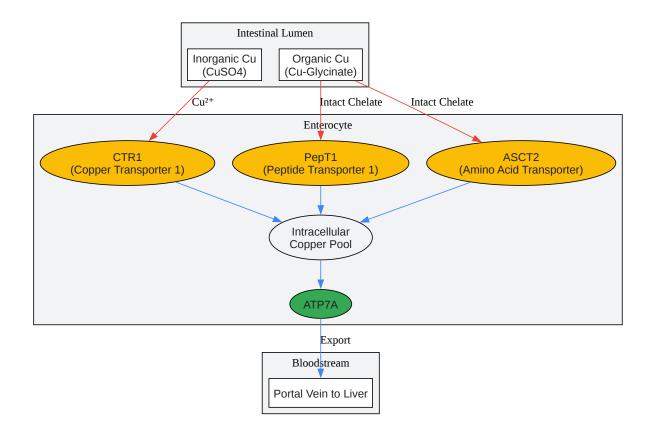


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Caption: Workflow for a copper bioavailability trial in ruminants.



Copper Absorption and Transport Pathway



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Caption: Simplified pathway of copper absorption in the intestine.

Studies indicate that organic copper forms like **copper glycinate** may be absorbed via amino acid or peptide transporters (PepT1, ASCT2), in addition to the primary copper transporter



(CTR1) used by inorganic copper. This can lead to greater bioavailability.[3][14] The copper is then exported from the enterocyte into the bloodstream by ATP7A.[3][14]

Safety and Handling

- Toxicity: While essential, excessive copper intake can lead to toxicity, which can cause damage to the liver and kidneys.[15][16][17] Sheep are particularly sensitive to copper toxicity.[18]
- Handling: Copper glycinate is harmful if swallowed and can cause serious eye and skin irritation.[15][16] Appropriate personal protective equipment (gloves, eye protection) should be worn when handling the compound.[15][16]
- Environmental: **Copper glycinate** is very toxic to aquatic life with long-lasting effects. Avoid release into the environment.[15][16]

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